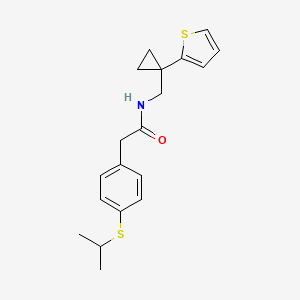
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a synthetic compound characterized by its unique structural arrangement of isopropylthio, thiophene, and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps:
Starting Material Preparation: : Synthesis begins with the preparation of 4-isopropylthiophenyl acetate and 1-(thiophen-2-yl)cyclopropylmethylamine.
Amide Bond Formation: : The core reaction is the formation of the amide bond. This can be achieved through various methods such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production:
Optimization: : The process is optimized to minimize steps and maximize yield.
Catalysts and Solvents: : Selection of environmentally friendly solvents and reusable catalysts is prioritized to align with green chemistry principles.
Purification: : High-performance liquid chromatography (HPLC) or recrystallization methods are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, such as:
Oxidation: : Oxidative cleavage of thiophene rings.
Reduction: : Hydrogenation of the cyclopropyl ring.
Substitution: : Nucleophilic substitutions on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Employing oxidants like potassium permanganate under acidic conditions.
Reduction: : Using palladium on carbon (Pd/C) as a catalyst in hydrogen gas.
Substitution: : Halogenation reagents like N-bromosuccinimide for introducing bromine atoms.
Major Products
Oxidative Cleavage: : Produces simpler thiophene derivatives.
Hydrogenation: : Results in reduced analogs with saturated cyclopropyl rings.
Halogenation: : Yields halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as intermediates in synthesizing more complex molecules.
Catalyst Development: : Investigated for its role in catalytic cycles due to its unique structure.
Biology
Enzyme Inhibition: : Studied for its potential as an enzyme inhibitor in biochemical assays.
Medicine
Pharmacological Potential: : Explored for its effects on various biological targets, including anti-inflammatory and analgesic properties.
Industry
Material Science: : Used in developing new materials with specific electronic or photonic properties.
Polymer Chemistry: : A potential monomer for synthesizing specialized polymers.
Mechanism of Action
Molecular Targets
Enzyme Binding: : Binds to specific enzyme active sites, inhibiting their function.
Receptor Interaction: : Modulates receptor pathways, influencing cellular responses.
Pathways Involved
Signal Transduction: : Affects signal transduction pathways, potentially altering cellular behavior.
Metabolic Pathways: : Interferes with metabolic enzymes, leading to changes in metabolite levels.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide: : Similar structure but with a methylthio group instead of an isopropylthio group.
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propionamide: : Differing only in the acyl group, which is a propionamide rather than an acetamide.
Uniqueness
Structural Specificity: : The specific arrangement of isopropylthio and thiophene rings imparts unique chemical and physical properties, differentiating it from other related compounds.
Biological Activity: : Exhibits distinct pharmacological profiles compared to its analogs, making it a valuable molecule for drug discovery and development.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c1-14(2)23-16-7-5-15(6-8-16)12-18(21)20-13-19(9-10-19)17-4-3-11-22-17/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTATTWLBTUXXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














